![molecular formula C13H17N3O B2605752 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile CAS No. 2202367-39-1](/img/structure/B2605752.png)
3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Transformations
Research has demonstrated the utility of related pyridine and pyridine-carbonitrile compounds in various chemical transformations, highlighting the potential applications of 3-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile in synthetic chemistry. For instance, anti-oximes of 2-pyridylacetic acid esters, bearing structural similarities to the compound , have been shown to rapidly transform into pyridine-2-carbonitrile under a variety of conditions. This reactivity suggests the potential of this compound in facilitating novel organic synthesis pathways or in the deprotection strategies leading to nitrile derivatives (Kim, Lantrip, & Fuchs, 2001).
Fluorescence and Antimicrobial Properties
Another study explored the synthesis and properties of a fluorescent compound derived from similar chemical frameworks, which did not demonstrate significant antimicrobial activity but showed weak to moderate antioxidant activity. This indicates the potential research application of this compound in the development of fluorescent probes for biochemical and medical research, albeit its potential biological activities would need to be explored further (Ibrahim et al., 2018).
Catalysis and Environmental Applications
Research on related compounds has also revealed their application in catalysis, such as water oxidation processes. The synthesis and characterization of Ru complexes, for instance, demonstrated the potential of pyridine derivatives in enhancing catalytic efficiencies for environmental applications, suggesting that this compound could find applications in catalysis, particularly in reactions related to environmental sustainability (Zong & Thummel, 2005).
Coordination Chemistry and Material Science
Additionally, the coordination behavior and structural analysis of compounds containing pyridine and benzoxazole rings, akin to the structure of interest, have been extensively studied. Such compounds have demonstrated intriguing coordination properties, which could be leveraged in material science for the development of novel materials with specific magnetic, electronic, or optical properties (Garza-Ortiz et al., 2013).
Properties
IUPAC Name |
3-(1-tert-butylazetidin-3-yl)oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)16-8-11(9-16)17-12-7-15-5-4-10(12)6-14/h4-5,7,11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKPJOUYBRBMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
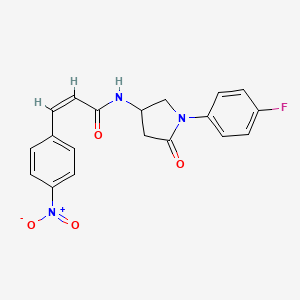
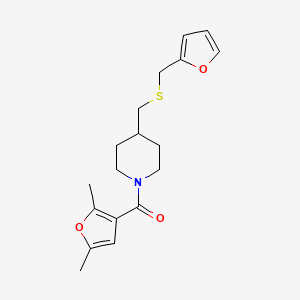
![3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
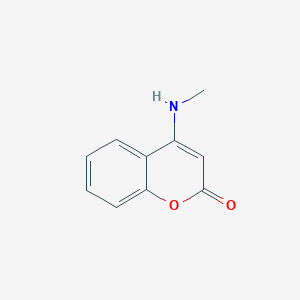
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone](/img/structure/B2605677.png)
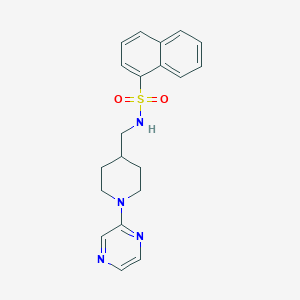
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide](/img/structure/B2605680.png)

![2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2605683.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2605685.png)
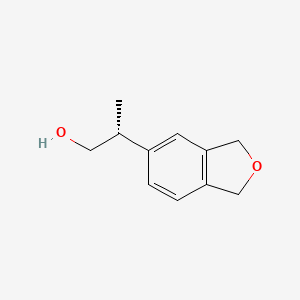
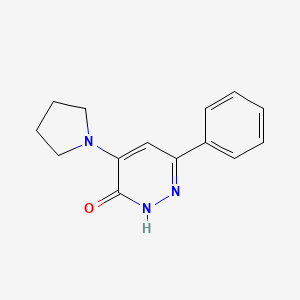

![N-(4-acetylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2605690.png)
